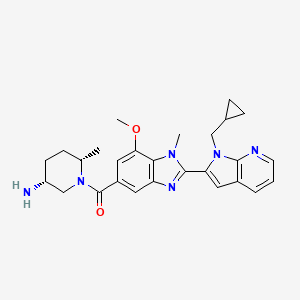

BMS-P5 free base

Description

Properties

IUPAC Name |

[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6O2/c1-16-6-9-20(28)15-32(16)27(34)19-11-21-24(23(13-19)35-3)31(2)26(30-21)22-12-18-5-4-10-29-25(18)33(22)14-17-7-8-17/h4-5,10-13,16-17,20H,6-9,14-15,28H2,1-3H3/t16-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJXCBYHGJEEJH-OXJNMPFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)C2=CC3=C(C(=C2)OC)N(C(=N3)C4=CC5=C(N4CC6CC6)N=CC=C5)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)C2=CC3=C(C(=C2)OC)N(C(=N3)C4=CC5=C(N4CC6CC6)N=CC=C5)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of BMS-P5 Free Base

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BMS-P5 is a selective, orally active small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2] Its primary mechanism of action involves the disruption of Neutrophil Extracellular Trap (NET) formation, a process implicated in the pathogenesis of various diseases, including cancer. Specifically, in the context of multiple myeloma (MM), BMS-P5 has been shown to block MM-induced NETosis, thereby delaying disease progression in preclinical models.[3][4] This document provides a comprehensive overview of the molecular mechanism, quantitative inhibitory data, and detailed experimental protocols related to the action of BMS-P5.

Core Mechanism of Action: PAD4 Inhibition

The central mechanism of BMS-P5 revolves around its potent and selective inhibition of the PAD4 enzyme.[5]

The Role of PAD4 in NETosis

Peptidylarginine deiminases are a family of enzymes that convert arginine residues on proteins to citrulline. PAD4 is critically involved in a unique form of neutrophil cell death called NETosis. This process is characterized by the release of decondensed chromatin, forming a web-like structure known as a Neutrophil Extracellular Trap (NET).

A key step in NETosis is the hypercitrullination of histones, particularly histone H3, by PAD4. This enzymatic modification neutralizes the positive charge of histones, weakening their interaction with DNA and leading to chromatin decondensation. The decondensed chromatin, along with various granular and cytoplasmic proteins, is then expelled from the cell to form NETs.

BMS-P5 as a Modulator of the Tumor Microenvironment

In multiple myeloma, malignant plasma cells in the bone marrow can stimulate neutrophils to undergo NETosis. The resulting NETs can promote a pro-tumorigenic microenvironment, potentially trapping cancer cells and stimulating their adhesion, migration, and invasion.

BMS-P5 directly intervenes in this pathway. By inhibiting PAD4, it prevents the citrullination of histone H3. This action blocks the initial chromatin decondensation step required for NET formation. Consequently, BMS-P5 abrogates MM-induced NETosis, which may reduce the presence of pro-tumorigenic factors in the tumor microenvironment and ultimately delay tumor progression.

Signaling Pathway Visualization

The following diagram illustrates the signaling pathway leading to NETosis in the context of multiple myeloma and the specific point of inhibition by BMS-P5.

Caption: Mechanism of BMS-P5 action in inhibiting MM-induced NETosis.

Quantitative Data

BMS-P5 demonstrates high potency for PAD4 and selectivity over other PAD isoforms.

| Target Enzyme | IC50 Value | Reference(s) |

| PAD4 | 98 nM | |

| PAD1 | >10 µM | |

| PAD2 | >10 µM | |

| PAD3 | >10 µM |

| In Vivo Administration & Efficacy (Syngeneic Mouse Model of MM) | Reference(s) |

| Animal Model | Syngeneic C57BL/6×FVB/N F1 mice with DP42 MM cells |

| Dosage | 50 mg/kg |

| Administration | Oral gavage, twice a day |

| Key Results | Significantly delayed onset of symptoms, prolonged survival, and reduced levels of cell-free DNA and citrullinated histone H3 in bone marrow. |

Experimental Protocols

The following are summaries of key experimental methodologies used to characterize the mechanism of action of BMS-P5.

PAD Enzyme Inhibition Assay

-

Objective: To determine the inhibitory potency (IC50) of BMS-P5 against PAD enzymes.

-

Enzymes: Recombinant human PAD1, PAD2, PAD3, and PAD4.

-

Substrate: Recombinant histone H3.

-

Buffer: 100 mM Tris (pH 7.5), 2 mM DTT, and 0.65 mM CaCl2.

-

Procedure:

-

PAD enzymes are incubated with varying concentrations of BMS-P5.

-

The enzymatic reaction is initiated by the addition of the histone H3 substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

-

Detection: The level of citrullinated histone H3 is quantified using one of two methods:

-

Immunoblot: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with an anti-citrullinated histone H3 primary antibody followed by a fluorescently-labeled secondary antibody for quantitative imaging.

-

ELISA: The reaction mixture is added to plates coated to capture the substrate. Citrullinated histone H3 is detected using a primary antibody and an HRP-conjugated secondary antibody.

-

In Vitro NET Formation Assay

-

Objective: To assess the ability of BMS-P5 to block NET formation induced by myeloma cells.

-

Cells:

-

Neutrophils isolated from the bone marrow of mice or peripheral blood of healthy human donors.

-

Murine (e.g., DP42, 5TGM1) or human (e.g., RPMI-8226) multiple myeloma cell lines, or primary CD138+ MM cells from patients.

-

-

Procedure:

-

Neutrophils are seeded in culture plates.

-

Cells are pre-treated with BMS-P5 or vehicle control for 30 minutes.

-

NETosis is induced by adding either MM cells directly, conditioned medium (CM) from MM cell cultures, or a chemical stimulus like calcium ionophore (CaIo).

-

Cultures are incubated for 4 to 8 hours.

-

-

Analysis:

-

Fluorescent Microscopy: NETs are visualized by staining with cell-impermeable DNA dyes (e.g., Sytox Green) and antibodies against NET components like citrullinated histone H3 or myeloperoxidase. The quantity of NETs is then evaluated.

-

Western Blotting: Cell lysates are analyzed for levels of citrullinated histone H3 to confirm PAD4 activity inhibition.

-

In Vivo Syngeneic Mouse Model of Multiple Myeloma

-

Objective: To evaluate the anti-tumor efficacy of BMS-P5 in a relevant in vivo setting.

-

Animal Model: C57BL/6×FVB/N F1 mice are inoculated intravenously (i.v.) via the tail vein with 5×10³ DP42 myeloma cells to establish tumors.

-

Treatment:

-

Beginning on day 3 post-inoculation, mice are randomized into two groups.

-

The treatment group receives BMS-P5 at a dose of 50 mg/kg, administered by oral gavage twice daily.

-

The control group receives a vehicle solution (e.g., 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate pH 4.6).

-

-

Endpoints:

-

Primary: Onset of symptoms (paralysis, hunched posture) and overall survival are monitored daily. Survival is analyzed using the log-rank test.

-

Secondary (Biomarkers): At a pre-determined time point (e.g., day 13), a subset of mice is euthanized. Bone marrow is collected to measure the proportion of CD138+ MM cells by flow cytometry and the levels of cell-free DNA and citrullinated histone H3 in the bone marrow plasma.

-

Experimental Workflow Visualization

The diagram below outlines the workflow for the in vivo animal studies used to assess the efficacy of BMS-P5.

Caption: Experimental workflow for the in vivo evaluation of BMS-P5.

Conclusion

BMS-P5 is a potent and selective PAD4 inhibitor that effectively blocks the formation of neutrophil extracellular traps. Its mechanism of action, centered on preventing histone H3 citrullination, has shown significant therapeutic potential in preclinical models of multiple myeloma. By disrupting a key process within the tumor microenvironment, BMS-P5 delays disease progression and improves survival. The data and protocols summarized herein provide a robust foundation for further research and development of PAD4 inhibitors as a novel therapeutic strategy in oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel peptidylarginine deiminase 4 (PAD4) inhibitor BMS-P5 blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Peptidylarginine Deiminase 4 (PAD4) Inhibitor BMS-P5 Blocks Formation of Neutrophil Extracellular Traps and Delays Progression of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

BMS-P5 Free Base: An In-Depth Technical Guide to PAD4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective and orally active peptidylarginine deiminase 4 (PAD4) inhibitor, BMS-P5 free base. It is intended to serve as a detailed resource for researchers and drug development professionals interested in the therapeutic potential of PAD4 inhibition. This document outlines the core inhibitory properties of BMS-P5, detailed methodologies for its evaluation, and its effects on relevant biological pathways.

Introduction to PAD4 and Its Role in Disease

Peptidylarginine deiminase 4 (PAD4) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine residues to citrulline on target proteins. This process, known as citrullination or deimination, results in the loss of a positive charge, which can alter protein structure and function. PAD4 is notably expressed in neutrophils and plays a critical role in the formation of neutrophil extracellular traps (NETs), a web-like structure of decondensed chromatin and granular proteins released by neutrophils to trap and kill pathogens.

While essential for innate immunity, dysregulated PAD4 activity and excessive NET formation (NETosis) have been implicated in the pathogenesis of various diseases, including autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus, as well as cancer. In the context of oncology, NETs have been shown to promote tumor growth, metastasis, and cancer-associated thrombosis.[1][2] Consequently, the development of specific PAD4 inhibitors has emerged as a promising therapeutic strategy. BMS-P5 is a novel, potent, and selective small molecule inhibitor of PAD4.[1][2]

Quantitative Analysis of BMS-P5 Inhibition

BMS-P5 demonstrates potent and selective inhibition of PAD4 over other PAD isoforms. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: In Vitro Inhibitory Activity of BMS-P5 against PAD Isoforms

| Enzyme | IC50 (nM) | Selectivity vs. PAD4 |

| PAD4 | 98 | - |

| PAD1 | >10,000 | >102-fold |

| PAD2 | >10,000 | >102-fold |

| PAD3 | >10,000 | >102-fold |

Data sourced from in vitro enzyme assays.

Table 2: Cellular and In Vivo Activity of BMS-P5

| Assay Type | Model System | Key Parameters | Outcome |

| Cellular Activity | Human and mouse neutrophils | Inhibition of ionophore-induced histone H3 citrullination | Effective inhibition |

| Cellular Activity | Neutrophils co-cultured with multiple myeloma (MM) cells | Inhibition of MM-induced NET formation | Significant reduction in NETs[1] |

| In Vivo Efficacy | Syngeneic mouse model of multiple myeloma | 50 mg/kg, oral gavage, twice daily | Delayed tumor progression and prolonged survival |

Mechanism of Action and Biological Effects

BMS-P5 exerts its therapeutic effects by directly inhibiting the enzymatic activity of PAD4. By blocking the citrullination of key substrates like histones, BMS-P5 prevents the decondensation of chromatin, a critical step in NETosis.

Signaling Pathway of PAD4 in NETosis and Inhibition by BMS-P5

The following diagram illustrates the signaling pathway leading to NET formation and the point of intervention for BMS-P5.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of BMS-P5.

PAD4 Enzyme Inhibition Assay

This assay quantifies the ability of BMS-P5 to inhibit the enzymatic activity of recombinant human PAD4.

Materials:

-

Recombinant human PAD1, PAD2, PAD3, and PAD4

-

Recombinant human histone H3 (substrate)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT

-

BMS-P5 (or other test compounds) dissolved in DMSO

-

Anti-citrullinated histone H3 (H3Cit) antibody (e.g., Abcam ab5103)

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1 M H₂SO₄)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of BMS-P5 in DMSO.

-

In a 96-well plate, add recombinant PAD4 to the assay buffer.

-

Add the diluted BMS-P5 or DMSO (vehicle control) to the wells and pre-incubate for 30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding recombinant histone H3 to the wells.

-

Incubate for 1 hour at 37°C.

-

Coat a separate ELISA plate with the reaction mixture overnight at 4°C.

-

Wash the plate with PBS containing 0.05% Tween 20 (PBST).

-

Block the plate with 5% BSA in PBST for 1 hour at room temperature.

-

Add the anti-H3Cit primary antibody (diluted in blocking buffer) and incubate for 2 hours at room temperature.

-

Wash the plate with PBST.

-

Add the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.

-

Wash the plate with PBST.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

Western Blot for Histone H3 Citrullination in Neutrophils

This protocol details the detection of citrullinated histone H3 in neutrophil lysates to assess the cellular activity of BMS-P5.

Materials:

-

Isolated human or mouse neutrophils

-

BMS-P5

-

NET-inducing stimulus (e.g., calcium ionophore A23187, PMA, or cancer cell conditioned medium)

-

RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Primary antibodies: anti-citrullinated histone H3 (1:1000 dilution), anti-total histone H3 (1:1000 dilution, as a loading control)

-

HRP-conjugated secondary antibody (1:5000 dilution)

-

ECL Western blotting detection reagents

Procedure:

-

Isolate neutrophils from whole blood using density gradient centrifugation.

-

Resuspend neutrophils in appropriate culture medium.

-

Pre-treat neutrophils with various concentrations of BMS-P5 or DMSO for 30 minutes at 37°C.

-

Stimulate the neutrophils with a NET-inducing agent for 2-4 hours at 37°C.

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein lysates by adding Laemmli sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL detection system.

-

Quantify band intensities using densitometry software.

Immunofluorescence Microscopy for NET Quantification

This method is used to visualize and quantify NET formation in response to stimuli and the inhibitory effect of BMS-P5.

Materials:

-

Isolated neutrophils

-

BMS-P5

-

NET-inducing stimulus

-

Poly-L-lysine coated coverslips or chamber slides

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization Buffer: 0.1% Triton X-100 in PBS

-

Blocking Buffer: 5% goat serum in PBS

-

Primary antibodies: anti-citrullinated histone H3 (1:200 dilution), anti-myeloperoxidase (MPO) (1:200 dilution)

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)

-

DAPI (for DNA staining)

-

Mounting medium

Procedure:

-

Seed isolated neutrophils onto poly-L-lysine coated coverslips in a multi-well plate.

-

Allow the cells to adhere for 30 minutes at 37°C.

-

Pre-treat the cells with BMS-P5 or DMSO for 30 minutes.

-

Stimulate the cells with a NET-inducing agent for 2-4 hours.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Gently wash the cells with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Wash with PBS.

-

Block with Blocking Buffer for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorophore-conjugated secondary antibodies for 1 hour in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the slides using a fluorescence or confocal microscope.

-

Quantify NETs by measuring the area of extracellular DNA co-localized with citrullinated histone H3 and/or MPO using image analysis software.

In Vivo Efficacy Study in a Syngeneic Mouse Model of Multiple Myeloma

This protocol describes the evaluation of BMS-P5's anti-tumor efficacy in a relevant animal model.

Materials:

-

C57BL/6 mice

-

Syngeneic multiple myeloma cell line (e.g., 5TGM1)

-

BMS-P5

-

Vehicle control (e.g., 0.5% methylcellulose with 0.2% Tween 80 in water)

-

Oral gavage needles

Procedure:

-

Inject multiple myeloma cells intravenously into the tail vein of C57BL/6 mice.

-

Randomize the mice into treatment and control groups.

-

On day 3 post-tumor cell injection, begin treatment with BMS-P5 (50 mg/kg) or vehicle control via oral gavage, twice daily.

-

Monitor the mice daily for signs of disease progression (e.g., weight loss, hind limb paralysis).

-

Record survival data.

-

At the study endpoint, collect bone marrow and/or tumor samples for analysis of tumor burden and biomarkers (e.g., levels of citrullinated histone H3).

Preclinical Development Workflow for a PAD4 Inhibitor

The following diagram outlines a typical preclinical workflow for the development of a small molecule PAD4 inhibitor like BMS-P5.

Conclusion

BMS-P5 is a potent and selective PAD4 inhibitor with demonstrated efficacy in preclinical models of multiple myeloma. Its mechanism of action, centered on the inhibition of PAD4-mediated citrullination and subsequent NET formation, presents a compelling therapeutic strategy for diseases driven by excessive NETosis. The data and protocols presented in this guide provide a solid foundation for further research and development of BMS-P5 and other PAD4 inhibitors.

References

In-Depth Technical Guide: BMS-P5 Free Base and its Role in Modulating Neutrophil Extracellular Traps

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neutrophil extracellular traps (NETs), web-like structures of DNA, histones, and granular proteins released by neutrophils, play a crucial role in the innate immune response. However, excessive NET formation, a process known as NETosis, is implicated in the pathophysiology of various diseases, including cancer. In the context of multiple myeloma (MM), NETs have been shown to promote tumor progression. This technical guide provides a comprehensive overview of BMS-P5 free base, a selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), and its therapeutic potential in targeting NET formation. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols for its evaluation, and visualize the associated signaling pathways and experimental workflows.

Introduction to BMS-P5 Free Base

BMS-P5 is a potent and selective, orally active small molecule inhibitor of PAD4.[1][2][3] PAD4 is a key enzyme in the process of NETosis, catalyzing the citrullination of histones, which leads to chromatin decondensation and the subsequent expulsion of NETs.[2][4] By inhibiting PAD4, BMS-P5 effectively blocks this crucial step, thereby preventing the formation of NETs. This targeted mechanism of action makes BMS-P5 a promising therapeutic agent for diseases driven by excessive NETosis, such as multiple myeloma.

Mechanism of Action: Inhibition of PAD4-Mediated NETosis

The formation of NETs is a complex process involving the activation of neutrophils and a series of intracellular events. A critical step in this pathway is the citrullination of arginine residues on histones, particularly histone H3. This reaction is catalyzed by the enzyme PAD4 and results in the neutralization of the positive charge of histones, weakening their interaction with DNA and leading to chromatin decondensation.

BMS-P5 exerts its inhibitory effect by selectively binding to PAD4, preventing it from citrullinating its substrates. This blockade of histone citrullination is a key event that halts the downstream cascade of NET formation.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of BMS-P5 from in vitro and in vivo studies.

| Parameter | Value | Reference |

| IC50 for PAD4 | 98 nM | |

| Selectivity | >10 µM for PAD1, PAD2, PAD3 |

| Experiment | Cell Type | Concentration | Effect | Reference |

| Inhibition of MM-induced NET formation | Mouse Bone Marrow Neutrophils | 1 µM | Significant reduction in NETs | |

| Inhibition of MM-induced NET formation | Human Peripheral Blood Neutrophils | 1 µM | Significant reduction in NETs | |

| Cell Viability Assay | Neutrophils | 10 µM and 100 µM | No significant effect on viability |

| Animal Model | Dosage | Administration | Outcome | Reference |

| Syngeneic Mouse Model of Multiple Myeloma | 50 mg/kg | Oral gavage, twice daily | Delayed tumor progression, prolonged survival |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of BMS-P5 on NET formation.

Neutrophil Isolation

4.1.1 Mouse Bone Marrow Neutrophils

-

Euthanize mice and dissect femurs and tibias.

-

Flush the bone marrow from the bones using a syringe with RPMI-1640 medium.

-

Create a single-cell suspension by passing the bone marrow through a 70 µm cell strainer.

-

Lyse red blood cells using a lysis buffer (e.g., ACK lysis buffer).

-

Wash the cells with PBS and resuspend in RPMI-1640 supplemented with 10% FBS.

-

Isolate neutrophils using a density gradient centrifugation method (e.g., Percoll or Histopaque).

-

Collect the neutrophil layer, wash, and count the cells. Assess purity via flow cytometry using markers such as Ly6G and CD11b.

4.1.2 Human Peripheral Blood Neutrophils

-

Collect whole blood in heparinized tubes.

-

Dilute the blood with an equal volume of PBS.

-

Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque or Polymorphprep).

-

Centrifuge at room temperature with the brake off.

-

Aspirate the upper layers, leaving the neutrophil layer.

-

Collect the neutrophil-rich layer and wash with PBS.

-

Perform a hypotonic lysis to remove any remaining red blood cells.

-

Wash the neutrophils, count them, and resuspend in the desired experimental buffer.

In Vitro NET Induction and Inhibition

-

Seed isolated neutrophils in a multi-well plate (e.g., 96-well plate) at a density of 2 x 10^5 cells/well.

-

Pre-treat the neutrophils with various concentrations of BMS-P5 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 30-60 minutes at 37°C.

-

Induce NET formation by adding a stimulus. This can be:

-

Phorbol 12-myristate 13-acetate (PMA): A potent chemical inducer of NETosis (e.g., 100 nM).

-

Conditioned Media (CM) from Multiple Myeloma Cells:

-

Culture MM cell lines (e.g., DP42, 5TGM1, RPMI-8226) to 80% confluency.

-

Replace the media with serum-free media and incubate for 24-48 hours.

-

Collect the supernatant and centrifuge to remove cell debris.

-

Add the CM to the neutrophil culture.

-

-

Co-culture with MM cells: Utilize a transwell insert to separate neutrophils from direct contact with MM cells while allowing for the exchange of soluble factors.

-

-

Incubate for 3-4 hours at 37°C to allow for NET formation.

Quantification of NETs by Fluorescence Microscopy

-

After incubation, fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.1% Triton X-100.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against NET components:

-

Anti-citrullinated Histone H3 (CitH3) antibody (e.g., Abcam ab5103) to specifically detect a hallmark of NETosis.

-

Anti-Myeloperoxidase (MPO) or Neutrophil Elastase (NE) antibody to stain for granular proteins incorporated into NETs.

-

-

Wash and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the DNA with a cell-impermeable DNA dye (e.g., Sytox Green) or a cell-permeable dye (e.g., DAPI or Hoechst 33342).

-

Acquire images using a fluorescence microscope.

-

Quantify the NET-positive area or the number of NET-forming cells relative to the total number of cells using image analysis software (e.g., ImageJ/Fiji).

Western Blot for Citrullinated Histone H3

-

After treatment, lyse the neutrophils with RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against citrullinated Histone H3.

-

Incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the signal to a loading control such as total Histone H3 or β-actin.

Conclusion

BMS-P5 free base is a highly selective and potent PAD4 inhibitor that effectively blocks neutrophil extracellular trap formation. Its ability to mitigate NETosis, particularly in the context of multiple myeloma, has been demonstrated in both in vitro and in vivo models. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of BMS-P5 and other PAD4 inhibitors in NET-driven pathologies. The continued exploration of this pathway holds significant promise for the development of novel cancer therapies.

References

- 1. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [bio-protocol.org]

The Discovery and Development of BMS-P5 Free Base: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-P5 free base is a potent and selective, orally active small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1] Developed by Bristol-Myers Squibb, this compound has shown significant preclinical activity in the context of multiple myeloma (MM) by inhibiting the formation of neutrophil extracellular traps (NETs), a process implicated in the progression of the disease.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of BMS-P5, presenting key data in a structured format and detailing experimental methodologies.

Discovery and Synthesis

The discovery of BMS-P5 originates from research aimed at identifying selective inhibitors of PAD4. The full chemical name for the hydrochloride salt of the active compound is ((cis)-5-Amino-2-methylpiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazole-5-yl)methanone, hydrochloride.[1] The synthesis of BMS-P5 is detailed in patent US9127003B2, Example 24. While the full patent text is not publicly available, the general synthetic approach for similar complex heterocyclic compounds often involves multi-step sequences, including cross-coupling reactions to form the bi-aryl core and subsequent amide bond formation.

Mechanism of Action

BMS-P5 exerts its therapeutic effect by selectively inhibiting the PAD4 enzyme. PAD4 is responsible for the citrullination of histones, a key event in the formation of NETs. By blocking PAD4, BMS-P5 prevents the decondensation of chromatin required for NET release, thereby mitigating the pro-tumorigenic effects of NETs in the multiple myeloma microenvironment.

The signaling pathway illustrating the role of PAD4 in NETosis and the inhibitory action of BMS-P5 is depicted below.

Preclinical Pharmacology

In Vitro Activity

BMS-P5 has demonstrated potent and selective inhibition of PAD4. The in vitro activity of BMS-P5 is summarized in the table below.

| Parameter | Value | Cell Line/Enzyme | Reference |

| IC50 | 98 nM | Recombinant human PAD4 | |

| Selectivity | >10 µM (IC50) | PAD1, PAD2, PAD3 |

In Vivo Efficacy

The in vivo efficacy of BMS-P5 has been evaluated in a syngeneic mouse model of multiple myeloma. The key findings are presented in the following table.

| Animal Model | Dosage and Administration | Key Outcomes | Reference |

| Syngeneic mouse model of MM | 50 mg/kg, oral gavage, twice daily | Significantly delayed development of symptomsSignificantly prolonged survival |

Experimental Protocols

PAD Enzyme Assays

The inhibitory potency of BMS-P5 against PAD enzymes was determined using recombinant human proteins and histone H3 as a substrate. The general workflow for this assay is outlined below.

Detailed Methodology:

-

Recombinant human PAD enzymes (PAD1, PAD2, PAD3, or PAD4) were incubated with varying concentrations of BMS-P5 in an assay buffer containing 100 mM Tris, pH 7.5, 2 mM DTT, and 0.65 mM CaCl2.

-

The enzymatic reaction was initiated by the addition of recombinant histone H3 as a substrate.

-

The level of citrullinated histone H3 was quantified using either an ELISA-based assay with an anti-citrullinated histone H3 antibody or by immunoblotting with subsequent densitometry.

In Vivo Efficacy Study in a Syngeneic Mouse Model of Multiple Myeloma

The anti-tumor effects of BMS-P5 were evaluated in a syngeneic mouse model of multiple myeloma.

Detailed Methodology:

-

MM tumors were established in mice by intravenous inoculation of DP42 cells.

-

Three days after tumor cell injection, mice were randomized into two groups: vehicle control and BMS-P5 treatment.

-

BMS-P5 was administered by oral gavage at a dose of 50 mg/kg twice a day. The vehicle control consisted of 0.5% Methocel A4M and 0.1% polysorbate 80 in 100 mM sodium acetate (pH 4.6).

-

Mice were monitored for the onset of symptoms (e.g., paralysis, hunched posture), and survival was recorded.

Pharmacokinetics, Metabolism, and Toxicology

Detailed public information regarding the absorption, distribution, metabolism, and excretion (ADME) and toxicology profile of BMS-P5 is limited at the time of this writing. As a preclinical candidate, these studies are typically conducted as part of the Investigational New Drug (IND)-enabling phase.

Conclusion

BMS-P5 free base is a promising, orally bioavailable PAD4 inhibitor with demonstrated preclinical efficacy in a mouse model of multiple myeloma. Its mechanism of action, centered on the inhibition of NET formation, represents a novel therapeutic strategy for this malignancy. Further investigation into its pharmacokinetic, pharmacodynamic, and safety profiles will be crucial for its potential clinical development.

References

BMS-P5 Free Base: A Technical Guide to its Selectivity Profile for Peptidylarginine Deiminase (PAD) Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of BMS-P5 free base, a potent and orally active inhibitor of Peptidylarginine Deiminase 4 (PAD4). The following sections detail its inhibitory activity against various PAD isoforms, the experimental methodologies used for these determinations, and the key signaling pathways involved.

Core Selectivity Profile

BMS-P5 is a selective inhibitor of PAD4.[1][2] Its inhibitory activity has been quantified against multiple PAD enzymes, demonstrating a significant preference for PAD4 over other isoforms.

Table 1: Inhibitory Activity of BMS-P5 Against PAD Enzymes

| Enzyme Target | IC50 Value |

| PAD4 | 98 nM |

| PAD1 | >10 µM |

| PAD2 | >10 µM |

| PAD3 | >10 µM |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The determination of the inhibitory potency of BMS-P5 against PAD enzymes was conducted using rigorous biochemical assays.

PAD Enzyme Inhibition Assay

Objective: To measure the inhibitory potency of BMS-P5 against recombinant human PAD enzymes (PAD1, PAD2, PAD3, and PAD4).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human PAD enzymes and recombinant histone H3 (as the substrate) were utilized.

-

Reaction Buffer: The assay was performed in a buffer solution of 100 mM Tris, pH 7.5, containing 2 mM DTT and 0.65 mM CaCl₂.[3]

-

Incubation: The PAD enzyme, histone H3 substrate, and varying concentrations of BMS-P5 were incubated together in the reaction buffer to allow for the enzymatic reaction (citrullination) to occur.

-

Detection of Citrullination: The level of citrullinated histone H3 was quantified using one of two methods:

-

Immunoblotting: Proteins from the assay were separated by gel electrophoresis, transferred to a membrane, and probed with an anti-citrullinated histone H3 rabbit polyclonal antibody. The signal was detected and quantified using an IRDye 800CW-conjugated secondary antibody and a LiCor quantification system.[3]

-

ELISA-based Assay: The reaction mixture was transferred to an ELISA plate. The citrullinated histone H3 was detected using the same primary antibody followed by an HRP-conjugated donkey anti-rabbit IgG secondary antibody for colorimetric detection.[3]

-

-

Data Analysis: The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the BMS-P5 concentration.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway in which PAD4 is a key player and a generalized workflow for assessing PAD inhibitor selectivity.

References

In Vitro Efficacy of BMS-P5 Free Base on Histone Citrullination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of BMS-P5 free base, a selective small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4), on histone citrullination. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of relevant pathways and workflows.

Introduction: Histone Citrullination and PAD4

Histone post-translational modifications are critical regulators of chromatin structure and gene expression.[1][2][3] One such modification is citrullination, the conversion of an arginine residue to a citrulline residue. This process is catalyzed by the Peptidylarginine Deiminase (PAD) family of enzymes.[3]

PAD4, a calcium-dependent enzyme, is primarily responsible for the citrullination of arginine residues on histones H3 and H4.[4] This modification neutralizes the positive charge of arginine, which weakens the electrostatic interaction between the histone tail and the negatively charged DNA backbone. The resulting chromatin decondensation is a crucial step in various biological processes, including the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism where neutrophils release a web of chromatin to trap pathogens. However, aberrant PAD4 activity and the resulting hypercitrullination are implicated in the pathology of various diseases, including cancer and autoimmune disorders.

BMS-P5 free base is a potent and selective, orally active inhibitor of PAD4, making it a valuable tool for studying the role of histone citrullination and a potential therapeutic agent for diseases driven by PAD4 overactivity.

Mechanism of Action of BMS-P5

BMS-P5 exerts its effect by directly inhibiting the catalytic activity of the PAD4 enzyme. By binding to PAD4, BMS-P5 prevents the enzyme from converting arginine residues on its histone substrates to citrulline. This action effectively blocks the downstream consequences of histone citrullination, such as chromatin decondensation and NET formation.

Quantitative Data Summary

The efficacy of BMS-P5 free base has been quantified in various in vitro assays. The following tables summarize the key findings.

Table 1: Inhibitory Potency of BMS-P5 Against PAD Enzymes

| Enzyme | IC50 Value | Source(s) |

|---|---|---|

| PAD4 | 98 nM | |

| PAD1 | >10 µM | |

| PAD2 | >10 µM |

| PAD3 | >10 µM | |

Table 2: In Vitro Cellular Activity of BMS-P5

| Cell Type | Stimulus | BMS-P5 Concentration | Observed Effect | Source(s) |

|---|---|---|---|---|

| Human Neutrophils | RPMI-8226 or MM.1S Conditioned Medium | 1 µM | Inhibition of histone H3 citrullination | |

| Mouse BM Neutrophils | Calcium Ionophore (CaIo) | Not specified | Blocks citrullination of histone H3 | |

| Mouse BM Neutrophils | Multiple Myeloma (MM) Conditioned Medium | 10 µM, 100 µM | Prevention of MM-induced NET formation |

| Human Neutrophils | Primary MM Cells | Not specified | Inhibition of NET formation | |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the protocols for key in vitro experiments.

PAD Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of BMS-P5 on the enzymatic activity of recombinant PAD4.

Objective: To determine the IC50 value of BMS-P5 for PAD4.

Materials:

-

Recombinant human PAD4, PAD1, PAD2, and PAD3 enzymes

-

Recombinant histone H3 substrate

-

BMS-P5 free base

-

Assay Buffer: 100 mM Tris (pH 7.5), 2 mM DTT

-

Calcium Chloride (CaCl₂) solution

-

Detection reagents for citrulline (e.g., anti-modified citrulline antibody kit)

Procedure:

-

Prepare a serial dilution of BMS-P5 in the assay buffer.

-

In a microplate, add the recombinant PAD4 enzyme to each well.

-

Add the BMS-P5 dilutions to the wells and incubate for a specified pre-incubation period (e.g., 30 minutes) at room temperature.

-

Add the recombinant histone H3 substrate to all wells.

-

Initiate the enzymatic reaction by adding CaCl₂ to a final concentration of 0.65 mM.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction.

-

Quantify the amount of citrullinated histone H3 produced using an appropriate detection method, such as an ELISA-based assay.

-

Calculate the percentage of inhibition for each BMS-P5 concentration relative to a vehicle control (e.g., DMSO).

-

Plot the percentage of inhibition against the logarithm of the BMS-P5 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Histone Citrullination Assay (Western Blot)

This assay assesses the ability of BMS-P5 to inhibit histone citrullination within a cellular context.

Objective: To detect the effect of BMS-P5 on stimulus-induced histone H3 citrullination in neutrophils.

Materials:

-

Isolated neutrophils (e.g., from mouse bone marrow or human peripheral blood)

-

Cell culture medium

-

Stimulating agent: Calcium Ionophore (CaIo) or Conditioned Medium (CM) from multiple myeloma cell lines.

-

BMS-P5 free base

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and Western blot equipment

-

Primary antibodies: anti-citrullinated histone H3 (e.g., targeting citrulline R2+R8+R17), anti-total histone H3

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Isolate neutrophils using an appropriate method (e.g., magnetic cell separation).

-

Pre-treat the isolated neutrophils with various concentrations of BMS-P5 or vehicle control for 30 minutes.

-

Add the stimulating agent (e.g., CaIo for 45 minutes or MM cell CM for 8 hours).

-

After the incubation period, harvest the cells by centrifugation.

-

Lyse the cell pellets in lysis buffer to extract total protein.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

Separate equal amounts of protein lysate using SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against citrullinated histone H3 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane (if necessary) and re-probe with an antibody against total histone H3 to serve as a loading control.

-

Quantify band intensities using densitometry to determine the relative level of histone citrullination.

Conclusion

The available in vitro data robustly demonstrate that BMS-P5 free base is a highly potent and selective inhibitor of the PAD4 enzyme. It effectively blocks histone H3 citrullination in both enzymatic and cellular assays at nanomolar to low micromolar concentrations. By preventing this key post-translational modification, BMS-P5 abrogates downstream events such as the formation of Neutrophil Extracellular Traps induced by pathological stimuli. These findings establish BMS-P5 as a critical research tool for elucidating the biological roles of PAD4 and histone citrullination and support its further investigation as a therapeutic agent for PAD4-driven diseases.

References

BMS-P5 Free Base: A Technical Overview of its Role in the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMS-P5 free base, a preclinical, orally active small molecule inhibitor. The focus is on its mechanism of action and its emerging role in modulating the tumor microenvironment (TME), specifically in the context of multiple myeloma.

Introduction: Targeting the TME through Neutrophil Activity

The tumor microenvironment is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components that collectively dictates tumor progression and therapeutic response. A key component of the innate immune system within the TME is the neutrophil. While integral to host defense, neutrophils can also be co-opted by tumors to support growth and metastasis. One mechanism through which they exert pro-tumorigenic effects is the formation of Neutrophil Extracellular Traps (NETs).

BMS-P5 free base is a selective, orally bioavailable small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4) developed by Bristol Myers Squibb.[1][2] PAD4 is a critical enzyme in the process of NET formation, also known as NETosis.[3] By targeting PAD4, BMS-P5 represents a novel therapeutic strategy to modulate the TME by inhibiting NET formation, thereby potentially delaying tumor progression.[1][4] This document outlines the mechanism, preclinical data, and experimental methodologies associated with the investigation of BMS-P5.

Mechanism of Action: Inhibition of PAD4-Mediated NETosis

The primary molecular target of BMS-P5 is the nuclear enzyme PAD4. PAD4 catalyzes the conversion of arginine residues on proteins to citrulline, a post-translational modification known as citrullination or deimination.

Signaling Pathway and Point of Intervention:

In the context of NETosis, PAD4's most critical substrate is histone H3. The catalytic action of PAD4 on histone H3 results in the loss of the histone's positive charge, which weakens the electrostatic interactions between the histone and the negatively charged DNA backbone. This process is essential for the dramatic chromatin decondensation required for the expulsion of web-like DNA structures that form the backbone of NETs.

Multiple myeloma cells have been shown to stimulate neutrophils to undergo NETosis. BMS-P5 acts by directly and selectively inhibiting the enzymatic activity of PAD4. This inhibition prevents the citrullination of histone H3, thereby blocking the downstream cascade of chromatin decondensation and the subsequent release of NETs from the neutrophil.

Caption: Mechanism of BMS-P5 in inhibiting MM-induced NETosis.

Role in the Tumor Microenvironment of Multiple Myeloma

In multiple myeloma, which primarily resides in the bone marrow, neutrophils are a major cell population. The formation of NETs in this microenvironment is emerging as a pro-tumorigenic factor. NETs can promote cancer-associated thrombosis and are thought to contribute to a supportive niche for tumor progression.

By blocking the formation of NETs, BMS-P5 may attenuate the presence of these pro-tumorigenic proteins and factors within the TME. Preclinical studies have shown that the anti-tumor effects of BMS-P5 in a syngeneic mouse model of multiple myeloma are associated with the inhibition of NETosis. This suggests that targeting PAD4 with BMS-P5 can modify the tumor microenvironment to be less hospitable for tumor growth, thereby delaying disease progression.

Preclinical Data

BMS-P5 has been evaluated in both in vitro and in vivo preclinical models. The quantitative data from these studies highlight its potency, selectivity, and anti-tumor activity.

| Parameter | Value / Result | Model System | Reference |

| IC₅₀ | 98 nM | Peptidylarginine Deiminase 4 (PAD4) enzyme assay | |

| Selectivity | Selective for PAD4 over PAD1, PAD2, and PAD3 | Enzyme assays | |

| In Vitro Activity | Blocks NET formation induced by primary multiple myeloma cells | Co-culture of human neutrophils and primary MM cells | |

| In Vivo Efficacy | Significantly prolonged survival of MM-bearing mice | Syngeneic mouse model of multiple myeloma | |

| In Vivo Dosage | 50 mg/kg | Syngeneic mouse model of multiple myeloma | |

| In Vivo Administration | Oral gavage, twice a day | Syngeneic mouse model of multiple myeloma | |

| Pharmacodynamic Effect | Reduced citrullinated histone H3 in bone marrow; reduced MM cell numbers | Ex vivo analysis of treated mice |

Experimental Methodologies

Detailed below are summaries of the key experimental protocols used to evaluate the efficacy of BMS-P5.

In Vitro NET Formation Assay

-

Objective: To determine if BMS-P5 can inhibit NET formation induced by multiple myeloma cells.

-

Cell Isolation: Human neutrophils were isolated from healthy donors. Primary CD138+ multiple myeloma cells were isolated from the bone marrow of patients with multiple myeloma.

-

Co-culture: Human neutrophils were cultured in the presence of human MM RPMI-8226 cells or primary patient-derived MM cells.

-

Treatment: The co-cultures were treated with BMS-P5 or a vehicle control.

-

Incubation: Cells were incubated for 4 hours to allow for NET formation.

-

Analysis: NET formation was evaluated and quantified using fluorescent microscopy. NETs are typically visualized by staining for extracellular DNA (e.g., with Sytox Green) and citrullinated histone H3. The NET area per cell is then calculated.

In Vivo Syngeneic Mouse Model of Multiple Myeloma

-

Objective: To assess the in vivo anti-tumor efficacy and survival benefit of oral BMS-P5.

-

Animal Model: A syngeneic mouse model of multiple myeloma was utilized (e.g., C57BL/Ka mice injected with 5TGM1 MM cells).

-

Tumor Cell Injection: Mice were injected with murine multiple myeloma cells to establish the disease.

-

Treatment Protocol: Treatment was initiated on day 3 post-tumor cell injection. Mice were randomized into two groups:

-

Vehicle control (oral gavage, twice daily)

-

BMS-P5 (50 mg/kg, oral gavage, twice daily)

-

-

Endpoints:

-

Survival: Mice were monitored for symptoms of disease progression (e.g., hind limb paralysis), and survival was recorded.

-

Pharmacodynamics: At the study endpoint, bone marrow was flushed from femurs and tibias. The level of citrullinated histone H3 was assessed via Western blot. The proportion and absolute number of MM cells (identified by specific markers like CD138) were quantified by flow cytometry.

-

Caption: Experimental workflow for in vivo testing of BMS-P5.

Conclusion and Future Directions

BMS-P5 is a selective PAD4 inhibitor that demonstrates a clear mechanism of action in the context of the multiple myeloma tumor microenvironment. By preventing the formation of pro-tumorigenic NETs, it represents a promising, non-cytotoxic, host-directed therapeutic strategy. The preclinical data show compelling in vivo activity, with oral administration leading to delayed tumor progression and improved survival in a syngeneic mouse model.

Future research will likely focus on exploring the efficacy of BMS-P5 in other cancer types where NETs are implicated in pathogenesis. Furthermore, combination strategies, potentially with immunotherapies or standard-of-care agents for multiple myeloma, could be a key area of investigation to enhance anti-tumor responses. The development of BMS-P5 underscores the growing importance of targeting specific components of the tumor microenvironment to develop novel cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BMS-P5 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. A novel peptidylarginine deiminase 4 (PAD4) inhibitor BMS-P5 blocks formation of neutrophil extracellular traps and delays progression of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Pharmacokinetics of BMS-P5 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-P5 is a selective and orally active inhibitor of peptidylarginine deiminase 4 (PAD4), a critical enzyme in the process of neutrophil extracellular trap (NET) formation.[1][2] By targeting PAD4, BMS-P5 has demonstrated potential in preclinical models of multiple myeloma by blocking NET formation and consequently delaying disease progression.[1][3] This technical guide provides a comprehensive overview of the currently available, albeit limited, pharmacokinetic information on BMS-P5 free base, with a focus on its preclinical evaluation. Detailed experimental protocols and visualizations of its mechanism of action are included to support further research and development efforts.

Introduction

BMS-P5 is a small molecule inhibitor with high selectivity for PAD4 over other PAD isoforms (PAD1, PAD2, and PAD3).[1] The primary mechanism of action of BMS-P5 involves the inhibition of PAD4-mediated citrullination of histones, a key step in the formation of NETs. NETs are web-like structures composed of DNA, histones, and granular proteins released by neutrophils, and they have been implicated in the pathophysiology of various diseases, including cancer. In the context of multiple myeloma, BMS-P5 has been shown to block the formation of NETs induced by myeloma cells, thereby attenuating the pro-tumorigenic microenvironment and delaying tumor progression in a syngeneic mouse model.

Pharmacokinetic Profile

Currently, detailed quantitative pharmacokinetic parameters for BMS-P5 free base, such as Cmax, Tmax, AUC, and half-life, are not publicly available in the reviewed literature. The primary focus of published studies has been on the pharmacodynamic effects and efficacy of the compound in preclinical models.

Preclinical In Vivo Studies: A Summary

An in vivo study utilizing a syngeneic mouse model of multiple myeloma provides the most substantive, publicly accessible data regarding the administration and observed effects of BMS-P5. The key parameters of this study are summarized in the table below.

| Parameter | Details | Reference(s) |

| Animal Model | Syngeneic mouse model of multiple myeloma | |

| Compound | BMS-P5 free base | |

| Dosage | 50 mg/kg | |

| Route of Administration | Oral gavage | |

| Dosing Frequency | Twice a day | |

| Initiation of Treatment | Day 3 after tumor cell injection | |

| Observed Outcomes | Significantly delayed development of symptoms and significantly prolonged survival of MM-bearing mice. |

Experimental Protocols

In Vivo Efficacy Study in a Syngeneic Mouse Model of Multiple Myeloma

This protocol outlines the key steps in the in vivo evaluation of BMS-P5.

Objective: To assess the anti-tumor efficacy of BMS-P5 in a mouse model of multiple myeloma.

Materials:

-

BMS-P5 free base

-

Vehicle control

-

Syngeneic mice

-

Multiple myeloma cells (e.g., 5TGM1)

Procedure:

-

Tumor Cell Implantation: Syngeneic mice are intravenously injected with multiple myeloma cells to establish the tumor model.

-

Treatment Groups: Mice are randomized into a treatment group receiving BMS-P5 and a control group receiving a vehicle.

-

Drug Administration:

-

BMS-P5 is administered via oral gavage at a dose of 50 mg/kg.

-

The dosing is performed twice daily.

-

Treatment commences on the third day following the injection of tumor cells.

-

-

Monitoring and Endpoints:

-

Mice are monitored for the onset of disease symptoms.

-

The primary endpoints are the delay in symptom development and overall survival.

-

Caption: Workflow for the in vivo evaluation of BMS-P5 efficacy.

In Vitro NET Formation Assay

This protocol details the in vitro assessment of BMS-P5's ability to inhibit NET formation.

Objective: To determine the inhibitory effect of BMS-P5 on multiple myeloma-induced NET formation.

Materials:

-

BMS-P5 free base

-

Neutrophils (isolated from human or mouse)

-

Multiple myeloma cells or conditioned media

-

Calcium ionophore (positive control)

-

Reagents for NET visualization (e.g., DNA dyes, anti-citrullinated histone antibodies)

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from the bone marrow of mice or peripheral blood of healthy human donors.

-

Pre-treatment: Incubate the isolated neutrophils with BMS-P5 at various concentrations for 30 minutes.

-

Stimulation: Induce NET formation by adding conditioned media from multiple myeloma cell cultures or a calcium ionophore.

-

Incubation: Incubate the cells for a specified period (e.g., 4-8 hours) to allow for NET formation.

-

Visualization and Quantification: Stain the cells with a DNA dye (to visualize extracellular DNA) and antibodies against citrullinated histone H3. Analyze using fluorescence microscopy to quantify NET formation.

Caption: Workflow for the in vitro NET formation assay.

Mechanism of Action: PAD4 Inhibition and Blockade of NET Formation

BMS-P5 exerts its therapeutic effect by inhibiting the enzymatic activity of PAD4. The signaling pathway leading to NET formation and its inhibition by BMS-P5 is depicted below.

In the presence of stimuli from multiple myeloma cells, neutrophils activate PAD4. Activated PAD4 catalyzes the citrullination of arginine residues on histones. This modification leads to the decondensation of chromatin, a crucial step for the release of nuclear contents to form NETs. BMS-P5 acts as a selective inhibitor of PAD4, thereby preventing histone citrullination and the subsequent formation of NETs.

Caption: Mechanism of BMS-P5 in inhibiting PAD4-mediated NET formation.

Conclusion

BMS-P5 free base is a promising PAD4 inhibitor with demonstrated preclinical activity in the context of multiple myeloma. While detailed pharmacokinetic data remains elusive in the public domain, the available information on its in vivo administration and mechanism of action provides a solid foundation for further investigation. The experimental protocols and pathway diagrams presented in this guide are intended to facilitate future research into the pharmacokinetics and pharmacodynamics of this compound, ultimately aiding in its potential translation to clinical settings. Further studies are warranted to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of BMS-P5 to enable robust dose selection and optimization for future clinical trials.

References

An In-Depth Technical Guide to the Synthesis of BMS-P5 Free Base

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-P5 is a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of various inflammatory diseases and cancers, including multiple myeloma.[1][2] By inhibiting PAD4, BMS-P5 blocks the formation of neutrophil extracellular traps (NETs), which are web-like structures composed of DNA, histones, and granular proteins released by neutrophils.[1][2] In the context of multiple myeloma, NETs are believed to contribute to disease progression. BMS-P5 has been shown to delay the progression of multiple myeloma in preclinical models, highlighting its therapeutic potential.[1] This technical guide provides a detailed overview of the synthesis of BMS-P5 free base, its mechanism of action, and relevant experimental protocols for its biological evaluation.

Core Synthesis Pathway of BMS-P5 Free Base

The synthesis of BMS-P5 free base is detailed in U.S. Patent No. 9,127,003 B2. The following is a comprehensive description of the synthetic route, broken down into key steps with detailed experimental protocols.

Overall Synthesis Scheme

Caption: High-level overview of the synthetic strategy for BMS-P5 free base.

Step 1: Synthesis of 2-(5-fluoro-2-(pyrimidin-2-yl)phenyl)acetic acid (Intermediate A)

The detailed synthesis for this intermediate is provided within the patent literature and involves the formation of the pyrimidinylphenylacetic acid core structure.

Step 2: Synthesis of the protected amino-hydroxy-pentanamide (Intermediate B)

This multi-step synthesis involves the creation of the chiral backbone of the molecule, including the installation of the amine and hydroxyl functionalities with the correct stereochemistry.

Step 3: Coupling of Intermediates and Final Deprotection

Experimental Protocol:

To a solution of 2-(5-fluoro-2-(pyrimidin-2-yl)phenyl)acetic acid (Intermediate A) in a suitable solvent such as dimethylformamide (DMF), is added a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base such as diisopropylethylamine (DIPEA). The mixture is stirred at room temperature for a short period to activate the carboxylic acid. Subsequently, the protected (2S,3S)-3-amino-2-hydroxy-4-oxopentanamide derivative (Intermediate B) is added, and the reaction is stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Following the coupling reaction, the protecting groups are removed. For example, a tert-butoxycarbonyl (Boc) protecting group on an amine can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). After the reaction is complete, the crude product is purified by an appropriate method, such as preparative high-performance liquid chromatography (HPLC) or column chromatography on silica gel, to yield the BMS-P5 free base.

Quantitative Data

| Parameter | Value | Reference |

| IC50 (PAD4) | 98 nM | |

| Selectivity | Selective for PAD4 over PAD1, PAD2, and PAD3 | |

| Molecular Formula | C24H30FN5O4 | Inferred from structure |

| Molecular Weight | 471.53 g/mol | Inferred from structure |

Mechanism of Action and Signaling Pathway

BMS-P5 exerts its biological effect by inhibiting the enzyme PAD4. PAD4 is responsible for the citrullination of arginine residues on various proteins, most notably histones. Citrullination is a post-translational modification that converts an arginine residue to a citrulline residue. This process is crucial for the decondensation of chromatin, a key step in the formation of NETs. By inhibiting PAD4, BMS-P5 prevents histone citrullination and subsequent NET formation.

Caption: Mechanism of action of BMS-P5 in inhibiting NET formation.

Experimental Protocols for Biological Evaluation

The following protocols are adapted from the study by Li et al. (2020) in Molecular Cancer Therapeutics and provide a framework for assessing the biological activity of BMS-P5.

In Vitro Inhibition of Histone Citrullination

-

Cell Culture: Isolate neutrophils from fresh human or mouse blood.

-

Treatment: Pre-treat the isolated neutrophils with varying concentrations of BMS-P5 for 30 minutes.

-

Stimulation: Induce NET formation by stimulating the neutrophils with a calcium ionophore (e.g., A23187) or with conditioned media from multiple myeloma cell lines.

-

Analysis: After a suitable incubation period (e.g., 4 hours), lyse the cells and analyze the levels of citrullinated histone H3 (H3Cit) by Western blotting using an antibody specific for H3Cit. A reduction in the H3Cit signal in BMS-P5-treated cells compared to untreated controls indicates inhibition of PAD4 activity.

In Vivo Efficacy in a Multiple Myeloma Mouse Model

-

Animal Model: Establish a syngeneic mouse model of multiple myeloma by intravenously injecting multiple myeloma cells into immunocompetent mice.

-

Treatment Regimen: Administer BMS-P5 (e.g., 50 mg/kg) or a vehicle control to the mice via oral gavage, typically twice daily, starting a few days after tumor cell inoculation.

-

Monitoring: Monitor the mice for signs of disease progression, such as hind limb paralysis, and record survival data.

-

Endpoint Analysis: At the end of the study, or at specific time points, tissues such as bone marrow can be harvested to assess tumor burden and biomarkers of NET formation.

Caption: Workflow for the biological evaluation of BMS-P5.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of BMS-P5 free base, its mechanism of action, and key experimental protocols for its biological characterization. The detailed synthetic information, derived from patent literature, coupled with established protocols for assessing its efficacy, offers a valuable resource for researchers and drug development professionals working on PAD4 inhibitors and their therapeutic applications. The potent and selective nature of BMS-P5 makes it an important tool for studying the role of PAD4 in health and disease, and a promising lead compound for the development of novel therapeutics.

References

BMS-P5 Free Base: A Technical Guide to a Novel PAD4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of BMS-P5 free base, a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4). It details its chemical properties, mechanism of action, experimental protocols, and its role in the context of multiple myeloma and neutrophil extracellular trap (NET) formation.

Core Compound Information

| Property | Value | Reference |

| CAS Number | 1550371-22-6 | [1][2][3] |

| Molecular Weight | 472.58 g/mol | [4] |

| Molecular Formula | C₂₇H₃₂N₆O₂ | [4] |

| Synonyms | BMS-P5, BMSP5 |

Mechanism of Action and Therapeutic Potential

BMS-P5 is a selective and orally active inhibitor of PAD4 with an IC₅₀ of 98 nM. It demonstrates high selectivity for PAD4 over other PAD isoforms (PAD1, PAD2, and PAD3). The primary mechanism of action of BMS-P5 involves the inhibition of PAD4-mediated citrullination of histone H3. This process is a critical step in the formation of neutrophil extracellular traps (NETs), which are implicated in the progression of various diseases, including cancer.

In the context of multiple myeloma (MM), tumor cells have been shown to induce NET formation, which can promote disease progression. BMS-P5 effectively blocks this MM-induced NET formation. Studies have demonstrated that administration of BMS-P5 can delay the onset of symptoms and prolong survival in a syngeneic mouse model of multiple myeloma. This suggests that targeting PAD4 with BMS-P5 may be a promising therapeutic strategy for multiple myeloma.

Signaling Pathway

The signaling pathway involving BMS-P5 centers on its inhibition of PAD4 and the subsequent prevention of NETosis. In multiple myeloma, the tumor microenvironment stimulates neutrophils, leading to the activation of PAD4. Activated PAD4 then catalyzes the citrullination of arginine residues on histones, a key event that leads to chromatin decondensation and the release of NETs. These NETs can then contribute to tumor progression. BMS-P5 intervenes by directly inhibiting PAD4, thereby blocking histone citrullination and preventing the formation of NETs.

Caption: BMS-P5 inhibits PAD4-mediated NET formation in multiple myeloma.

Experimental Protocols

The following are key experimental protocols adapted from the foundational study by Li et al., 2020 in Molecular Cancer Therapeutics.

PAD Enzyme Inhibition Assay

Objective: To determine the inhibitory potency of BMS-P5 against PAD enzymes.

Methodology:

-

Recombinant human PAD enzymes (PAD1, PAD2, PAD3, or PAD4) are incubated with recombinant histone H3 as a substrate.

-

The reaction is carried out in a buffer containing 100 mM Tris (pH 7.5), 2 mM DTT, and 0.65 mM CaCl₂.

-

BMS-P5 is added at varying concentrations to determine its inhibitory effect.

-

The level of citrullinated histone H3 is detected and quantified using either an immunoblot with LiCor quantitation or an ELISA-based assay.

-

For the ELISA, an anti-citrullinated histone H3 rabbit polyclonal antibody is used, followed by a secondary antibody conjugated to either IRDye 800CW or HRP for detection.

In Vitro NET Formation Assay

Objective: To evaluate the effect of BMS-P5 on NET formation induced by multiple myeloma cells.

Methodology:

-

Neutrophils are isolated from human peripheral blood or mouse bone marrow.

-

The isolated neutrophils are pre-treated with BMS-P5 (e.g., 1 µM) for 30 minutes.

-

Conditioned medium from multiple myeloma cell lines (e.g., RPMI-8226, MM.1S, DP42, or 5TGM1) or a calcium ionophore is used to stimulate NET formation.

-

The cells are incubated for a specified period (e.g., 45 minutes for calcium ionophore, 8 hours for conditioned medium).

-

NET formation is visualized and quantified by fluorescence microscopy, typically by staining for extracellular DNA and citrullinated histones.

In Vivo Murine Model of Multiple Myeloma

Objective: To assess the in vivo efficacy of BMS-P5 in a mouse model of multiple myeloma.

Methodology:

-

A syngeneic mouse model of multiple myeloma is established by intravenous injection of DP42 tumor cells into C57BL/6 x FVB/N F1 mice.

-

Beginning on day 3 post-tumor cell injection, mice are treated with BMS-P5 (e.g., 50 mg/kg) or a vehicle control.

-

BMS-P5 is administered via oral gavage twice daily.

-

The onset of disease symptoms (e.g., paralysis, hunched posture) and overall survival are monitored.

Experimental Workflow Diagram

Caption: Workflow for evaluating BMS-P5's efficacy from in vitro to in vivo.

Conclusion

BMS-P5 free base is a valuable research tool for investigating the role of PAD4 and NETosis in various pathological conditions, particularly in multiple myeloma. Its high selectivity and oral bioavailability make it a promising candidate for further preclinical and clinical development. This guide provides a foundational understanding for researchers and drug development professionals working with this novel PAD4 inhibitor.

References

Methodological & Application

Application Notes and Protocols for BMS-P5 Free Base In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

BMS-P5 is a potent and selective inhibitor of Peptidylarginine Deiminase 4 (PAD4).[1][2] PAD4 is a calcium-dependent enzyme that catalyzes the conversion of arginine residues to citrulline on target proteins, a post-translational modification known as citrullination or deimination.[3][4] A key substrate of PAD4 is histone H3, and its citrullination is a critical step in the formation of Neutrophil Extracellular Traps (NETs).[5] NETs are web-like structures composed of decondensed chromatin and granular proteins released by neutrophils to trap and kill pathogens. However, excessive NET formation is implicated in the pathophysiology of various diseases, including autoimmune disorders, thrombosis, and cancer. BMS-P5, by inhibiting PAD4, blocks histone H3 citrullination and subsequent NETosis, making it a valuable tool for studying the role of PAD4 and NETs in disease and a potential therapeutic agent.

These application notes provide detailed protocols for key in vitro assays to characterize the activity of BMS-P5 free base.

Data Presentation

Table 1: In Vitro Activity of BMS-P5

| Target | Assay | IC50 | Selectivity | Reference |

| PAD4 | Enzyme Activity Assay | 98 nM | Selective over PAD1, PAD2, and PAD3 |

Table 2: Cellular Activity of BMS-P5

| Cell Type | Assay | BMS-P5 Concentration | Effect | Reference |

| Human/Mouse Neutrophils | NETosis Inhibition | 1 µM - 100 µM | Inhibition of NET formation | |

| Human/Mouse Neutrophils | Histone H3 Citrullination | 1 µM | Inhibition of calcium ionophore-induced citrullination | |

| Multiple Myeloma Cells | Cell Viability (MTT Assay) | Varies (requires determination) | To be determined |

Experimental Protocols

PAD4 Enzyme Activity Assay (ELISA-based)

This protocol is adapted from methodologies for measuring PAD4 activity and is designed to be quantitative.

Principle: Recombinant PAD4 is incubated with a histone H3-coated plate in the presence of calcium. The enzymatic activity results in the citrullination of histone H3. The level of citrullinated histone H3 is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is developed with a chromogenic substrate and measured spectrophotometrically.

Materials:

-

Recombinant Human PAD4 (active enzyme)

-

Histone H3 (human recombinant)

-

BMS-P5 free base

-

Assay Buffer: 100 mM Tris-HCl (pH 7.5), 2 mM DTT

-

Calcium Chloride (CaCl₂) solution

-

Stop Solution (e.g., 1 M H₂SO₄)

-

TMB Substrate

-

Anti-citrullinated Histone H3 (CitH3) antibody (e.g., targeting citrullinated R2, R8, R17)

-

HRP-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking Buffer (e.g., 5% BSA in PBS)

-

96-well ELISA plates

Procedure:

-

Plate Coating:

-

Dilute histone H3 to 1-5 µg/mL in Coating Buffer.

-

Add 100 µL of the histone H3 solution to each well of a 96-well ELISA plate.

-

Incubate overnight at 4°C.

-

Wash the plate three times with 200 µL/well of Wash Buffer.

-

Block the plate with 200 µL/well of Blocking Buffer for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

-

Enzyme Reaction:

-

Prepare a serial dilution of BMS-P5 in Assay Buffer. Include a vehicle control (e.g., DMSO).

-

Prepare the enzyme reaction mixture in each well:

-

80 µL of Assay Buffer

-

10 µL of BMS-P5 dilution or vehicle

-

10 µL of recombinant PAD4 (concentration to be optimized, e.g., 50-100 ng/mL)

-

-

Initiate the reaction by adding 10 µL of CaCl₂ solution (final concentration 0.65 mM).

-

Incubate for 1-2 hours at 37°C.

-

-

Detection:

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of diluted anti-CitH3 antibody to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding 50 µL of Stop Solution.

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Subtract the background absorbance (wells with no enzyme).